4-Fluoro-3-(trifluoromethyl)benzenesulfonamide

Beschreibung

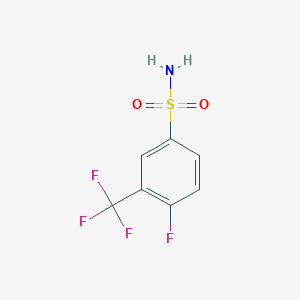

4-Fluoro-3-(trifluoromethyl)benzenesulfonamide (CAS: 1008304-87-7) is a fluorinated aromatic sulfonamide with the molecular formula C₇H₅F₄NO₂S and a molecular weight of 243.18 g/mol. Key properties include:

- Melting Point: 161–163°C

- Storage: Room temperature (sensitive to irritancy)

- Hazard Profile: Classified as an irritant (Xi) with hazard statements H302, H315, H319, and H335 .

The compound features a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with fluorine and a trifluoromethyl (-CF₃) group at the 4- and 3-positions, respectively. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and drug development.

Eigenschaften

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJANYMHEGRILIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651263 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008304-87-7 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008304-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 4-fluoro-3-nitrobenzenesulfonamide with trifluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar aprotic solvents and bases.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Fluoro-3-(trifluoromethyl)benzenesulfonamide is utilized as a versatile reactant in the synthesis of complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable for creating various substituted benzenesulfonamides.

Key Reactions :

- Substitution Reactions : The compound can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl and sulfonyl groups.

- Oxidation and Reduction : It can also undergo oxidation and reduction reactions, although these are less common.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor, particularly in targeting anti-apoptotic Bcl-2 proteins. This property is crucial for developing therapeutic agents that can induce apoptosis in cancer cells.

Mechanism of Action :

The compound binds to the active site of target enzymes, inhibiting their normal function, which is significant in drug design.

Medicine

The compound plays a pivotal role in the development of novel anticancer drugs. For instance, it is an intermediate in the synthesis of ABT-263, a drug designed to inhibit Bcl-2 proteins and promote cancer cell death.

Data Tables

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Chemistry | Synthesis of complex organic molecules | ABT-263 |

| Biology | Enzyme inhibition (Bcl-2 proteins) | Various enzyme inhibitors |

| Medicine | Anticancer drug development | ABT-263 |

Case Study 1: Synthesis of ABT-263

Research indicates that this compound is crucial for synthesizing ABT-263. The efficient synthesis involves several steps where this compound acts as a key building block due to its reactive functional groups.

Case Study 2: Proteomics Research

The compound has been employed in proteomics research to study protein interactions and functions. Its ability to selectively inhibit specific enzymes opens avenues for understanding complex biological processes.

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor in biochemical assays. The sulfonamide group plays a crucial role in the compound’s solubility and reactivity .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide Derivatives with Trifluoromethyl Substituents

Notes:

Fluorinated Aromatic Compounds in Receptor Modulation

Notes:

Fluorinated Imidazolidine and Pyrazole Derivatives

Notes:

- The imidazolidine derivative () highlights the role of the 4-fluoro-3-CF₃ group in enhancing lipophilicity for membrane penetration .

- The radiolabeled pyrazole-sulfonamide () underscores the utility of fluorinated aromatic systems in molecular imaging .

Structure-Activity Relationship (SAR) Insights

- Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., in COX-2 inhibitors) .

- Sulfonamide vs. Sulfonyl : The -SO₂NH₂ group in benzenesulfonamides facilitates hydrogen bonding (e.g., COL3A1 inhibition ), while sulfonyl (-SO₂CF₃) groups increase steric bulk and electronic effects .

- Fluorine Substitution : The 4-fluoro group optimizes spatial arrangement for target engagement, as seen in α7 nAChR modulators .

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorinated aromatic ring and a sulfonamide functional group. Its molecular formula is , and it has unique properties due to the electron-withdrawing trifluoromethyl group, which enhances its reactivity and biological activity.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with various targets, influencing pathways related to cancer and inflammation. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications in oncology.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Phosphatidylinositol 3-kinase | 12.5 | |

| Antitumor Activity | Prostate Cancer Cell Lines | 30.0 | |

| Anti-inflammatory Effects | LPS-induced inflammation | 15.0 |

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of various sulfonamides, this compound was tested against prostate cancer cell lines (PC3). The compound exhibited significant cytotoxicity with an IC50 value of 30 µM under normoxic conditions, indicating its potential as an antitumor agent .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of the compound. It was found to effectively reduce inflammation in LPS-stimulated macrophages, with an IC50 value of 15 µM. This suggests that it may serve as a therapeutic agent for conditions characterized by excessive inflammation .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Therapy : Its ability to inhibit phosphatidylinositol 3-kinase (PI3K) pathways has been linked to reduced cell proliferation in cancer models .

- Inflammation Control : The compound demonstrates efficacy in modulating inflammatory responses, making it a candidate for treating inflammatory diseases .

Q & A

Basic Question: What are the key physicochemical properties of 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide, and how do they influence experimental design?

Answer:

The compound has a molecular weight of 243.18 g/mol (C₇H₅F₄NO₂S) and a melting point of 161–163°C . Its trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH₂) groups contribute to high electronegativity and metabolic stability, making it suitable for medicinal chemistry studies. Researchers should note its thermal stability (storage at room temperature) and solubility in polar aprotic solvents (e.g., DMSO) for in vitro assays. The sulfonamide group’s acidity (pKa ~10) may require pH-controlled conditions to maintain solubility in aqueous buffers .

Basic Question: What spectroscopic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for verifying the presence and position of fluorine atoms (e.g., δ ~−60 ppm for -CF₃). ¹H NMR can confirm sulfonamide NH₂ protons (δ ~7.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) using ESI or EI ionization confirms the molecular ion [M+H]⁺ at m/z 244.08 .

- FT-IR: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .

Advanced Question: How can researchers resolve contradictions in IL-6 modulation data observed with this compound?

Answer:

Evidence shows conflicting IL-6 expression outcomes: decreased IL-6 mRNA in combination with other agents but increased IL-6 when used alone . To address this:

Dose-Response Analysis: Test a range of concentrations (e.g., 1 nM–100 μM) to identify biphasic effects.

Cell-Type Specificity: Compare results across immune (e.g., macrophages) vs. non-immune cells.

Pathway Inhibition: Use inhibitors (e.g., JAK/STAT blockers) to isolate signaling mechanisms.

Transcriptomic Profiling: RNA-seq can identify upstream regulators (e.g., NF-κB) that drive contradictory outcomes .

Advanced Question: What strategies optimize the metabolic stability of derivatives of this compound in drug discovery?

Answer:

The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation . Further optimization strategies include:

- Isosteric Replacement: Substitute the sulfonamide with a bioisostere (e.g., sulfamide or thiadiazole) to reduce renal clearance.

- Deuterium Incorporation: Replace labile hydrogen atoms (e.g., in -NH₂) with deuterium to slow metabolism.

- Prodrug Design: Mask polar groups (e.g., phosphonate esters) to improve oral bioavailability .

Advanced Question: How does structural modification of this compound affect α7 nicotinic acetylcholine receptor (nAChR) activity?

Answer:

The compound acts as a positive allosteric modulator (PAM) of α7 nAChRs. Key modifications include:

- Electron-Withdrawing Groups: Fluorine at the 4-position enhances binding affinity by stabilizing aryl-ring interactions with hydrophobic receptor pockets.

- Sulfonamide Orientation: Substituents on the sulfonamide nitrogen (e.g., methyl vs. aryl) modulate potency. For example, JNJ-1930942, a derivative with a hydroxymethyl-thiazole group, shows improved brain penetration .

Advanced Question: How can researchers design experiments to assess COX-2 selectivity for derivatives of this compound?

Answer:

In Vitro Assays: Use purified COX-1 and COX-2 enzymes (e.g., human recombinant isoforms) to measure IC₅₀ values.

Whole-Blood Assay: Compare inhibition of thromboxane B₂ (COX-1) and prostaglandin E₂ (COX-2) production.

Molecular Docking: Model interactions with COX-2’s larger active site (e.g., Val523 pocket) vs. COX-1.

In Vivo Models: Evaluate anti-inflammatory efficacy (e.g., carrageenan-induced paw edema) and GI toxicity (ulceration) to confirm selectivity .

Advanced Question: What synthetic routes are reported for this compound, and how can purity be ensured?

Answer:

- Route 1: Fluorination of 3-(trifluoromethyl)benzenesulfonamide using Selectfluor® in acetonitrile (yield: ~65%) .

- Route 2: Suzuki coupling of 4-fluoro-3-(trifluoromethyl)phenylboronic acid with sulfonamide precursors.

- Purity Control:

Advanced Question: How does the compound’s fluorination pattern influence its interactions with biological targets?

Answer:

- 4-Fluoro Substituent: Enhances membrane permeability via increased lipophilicity (logP ~2.1).

- 3-Trifluoromethyl Group: Stabilizes aryl-ring π-stacking with aromatic residues (e.g., Tyr210 in α7 nAChR).

- Synergistic Effects: The combined electron-withdrawing effects lower the sulfonamide’s pKa, promoting ionization at physiological pH and enhancing target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.